3-methyl-5-{[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]sulfonyl}-2,3-dihydro-1,3-benzoxazol-2-one
Description
3-methyl-5-{[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]sulfonyl}-2,3-dihydro-1,3-benzoxazol-2-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzoxazole core, which is a fused ring system containing both benzene and oxazole rings
Properties
IUPAC Name |
3-methyl-5-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]sulfonyl-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4S/c1-12-20-15-5-3-4-6-16(15)23(12)13-10-22(11-13)28(25,26)14-7-8-18-17(9-14)21(2)19(24)27-18/h3-9,13H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXAOWQBMLYHKST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CN(C3)S(=O)(=O)C4=CC5=C(C=C4)OC(=O)N5C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-5-{[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]sulfonyl}-2,3-dihydro-1,3-benzoxazol-2-one typically involves multiple steps, starting from readily available starting materials One common approach is to first synthesize the benzoxazole core through a cyclization reaction involving an ortho-aminophenol and a carboxylic acid derivative The azetidine ring can be introduced through a nucleophilic substitution reaction, where an appropriate azetidine derivative reacts with a sulfonyl chloride intermediate
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process while maintaining high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
3-methyl-5-{[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]sulfonyl}-2,3-dihydro-1,3-benzoxazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols can replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.
Scientific Research Applications
3-methyl-5-{[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]sulfonyl}-2,3-dihydro-1,3-benzoxazol-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-methyl-5-{[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]sulfonyl}-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets and pathways. The benzodiazole moiety may interact with enzymes or receptors, modulating their activity. The sulfonyl group can form strong interactions with biological molecules, enhancing the compound’s binding affinity and specificity. Additionally, the azetidine ring may contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole derivatives: Compounds with similar benzoxazole cores but different substituents.
Benzodiazole derivatives: Compounds with benzodiazole moieties but different core structures.
Azetidine derivatives: Compounds with azetidine rings but different functional groups.
Uniqueness
3-methyl-5-{[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]sulfonyl}-2,3-dihydro-1,3-benzoxazol-2-one is unique due to its combination of three distinct heterocyclic moieties: benzoxazole, benzodiazole, and azetidine This unique structure imparts specific chemical and biological properties that are not observed in simpler compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
